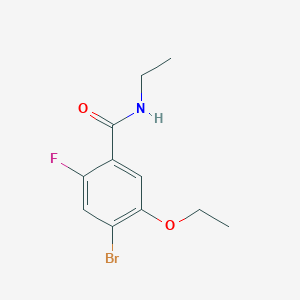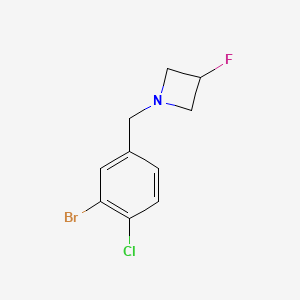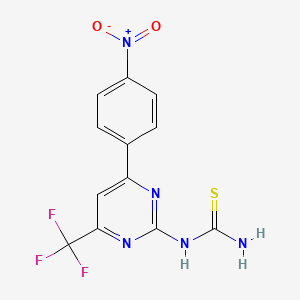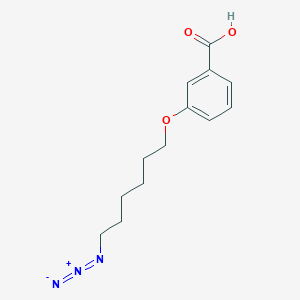![molecular formula C12H20O9 B13723772 (3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a unique pyran ring structure, making it a significant molecule in various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the protection of hydroxyl groups followed by glycosylation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond under mild conditions. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as glycosides, alditols, and substituted carbohydrates, which have significant applications in pharmaceuticals and biotechnology.
科学研究应用
The compound is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is utilized in the production of biodegradable materials and as a stabilizer in food products.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors involved in carbohydrate metabolism.
Pathways Involved: The compound influences pathways such as glycolysis and gluconeogenesis, modulating the activity of key enzymes.
相似化合物的比较
Similar Compounds
Glucose: A simple monosaccharide with similar hydroxyl groups but lacks the pyran ring structure.
Sucrose: A disaccharide composed of glucose and fructose, differing in its glycosidic linkage.
Cellobiose: A disaccharide with a β-1,4-glycosidic bond, structurally similar but with different linkage.
Uniqueness
The uniqueness of (3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific stereochemistry and the presence of the pyran ring, which confer distinct biochemical properties and reactivity compared to other carbohydrates.
属性
分子式 |
C12H20O9 |
|---|---|
分子量 |
308.28 g/mol |
IUPAC 名称 |
(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8+,9+,10-,11+,12?/m1/s1 |
InChI 键 |
HNXRLRRQDUXQEE-DAVWHYDXSA-N |
手性 SMILES |
C1=CO[C@@H]([C@H]([C@@H]1O)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO |
规范 SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)



![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)



![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
amine](/img/structure/B13723780.png)

